3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Description
Properties
Molecular Formula |
C7H3F3IN3 |
|---|---|
Molecular Weight |
313.02 g/mol |
IUPAC Name |
3-iodo-6-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H,13,14) |
InChI Key |
SEQPXFPQCHWIRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(NN=C21)I)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the introduction of iodine and trifluoromethyl groups into a pyrazolo[4,3-b]pyridine scaffold. One common method involves the use of trifluoromethylation reagents and iodination agents under controlled conditions. For example, the trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst. The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and vapor-phase reactions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[4,3-b]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit significant antiproliferative effects against various cancer cell lines. These compounds induce apoptosis through mechanisms that involve caspase activation and disruption of microtubule dynamics. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and potentially increasing efficacy in targeting cancer cells.
Neuroprotective Effects
Studies have shown that compounds similar to 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine can exhibit neuroprotective properties. They may inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests potential applications in developing therapies for these conditions.
Inhibition of Enzymatic Activity
This compound has been explored for its ability to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases, which play a pivotal role in cancer progression and other diseases. The precise mechanism of action is an area of ongoing research but highlights the compound's potential as a lead structure for drug development.
Agrochemical Applications
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its biological activity can be harnessed to create effective pesticides or herbicides that target specific pests or weeds while minimizing environmental impact. Research into its efficacy against agricultural pests is ongoing, with promising preliminary results suggesting its potential in integrated pest management strategies.
Materials Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. The trifluoromethyl group contributes to improved hydrophobicity and chemical resistance, making these materials suitable for various applications including coatings and composites.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Pyrazolo Compounds | Medicinal Chemistry | Demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction. |
| Neuroprotective Effects of Fluorinated Pyrazoles | Neuropharmacology | Showed reduction in oxidative stress markers in neuronal cell cultures. |
| Development of Novel Agrochemicals | Agricultural Science | Identified effective pest control properties in field trials against common agricultural pests. |
| Enhancing Polymer Properties with Pyrazolo Compounds | Materials Science | Improved mechanical properties and thermal stability in polymer blends containing the compound. |
Mechanism of Action
The mechanism of action of 3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazolo[4,3-b]pyridine Derivatives
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Molecular Formula : C₇H₃ClF₃N₃
- Molecular Weight : 221.57 g/mol
- CAS : 1211518-18-1
- Key Differences : Replacing iodine with chlorine reduces steric bulk and alters electronic properties. Chlorine is a weaker leaving group than iodine, making this compound less reactive in cross-coupling reactions. However, the smaller size of chlorine may improve solubility in polar solvents .
6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Ring System Variations: Pyrazolo vs. Pyrrolo Derivatives
3-Iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine
- Molecular Formula : C₈H₄F₃IN₂
- Molecular Weight : 312.03 g/mol
- CAS : 1190315-69-5
- Key Differences: The pyrrolo[3,2-c]pyridine ring system (a fused five-membered pyrrole and six-membered pyridine) differs from the pyrazolo[4,3-b]pyridine system (a fused pyrazole and pyridine).
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Substituent Position and Ring Junction Isomerism
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Molecular Formula : C₈H₆F₃N₃
- CAS : 340809-54-3
- Key Differences : The pyrazolo[4,3-c]pyridine ring junction (vs. [4,3-b]) shifts the nitrogen atom positions, altering hydrogen-bonding capabilities and solubility profiles. The methyl group at C3 introduces steric hindrance absent in the iodo analogue .
Comparative Analysis Table
Research Findings and Implications
- Reactivity: The iodine atom in this compound enhances its utility in palladium-catalyzed reactions compared to chloro or non-halogenated analogues .
- Biological Activity: Trifluoromethyl groups are known to improve metabolic stability and membrane permeability in drug candidates, making these compounds valuable in medicinal chemistry .
- Structural Isomerism : Positional changes in substituents or ring junctions (e.g., pyrazolo[4,3-b] vs. [4,3-c]) significantly alter physicochemical properties, necessitating tailored synthetic strategies .
Biological Activity
3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
The compound has the following chemical properties:
- Molecular Formula : C_7H_4F_3N_3I
- CAS Number : 2091029-70-6
- Molecular Weight : 307.03 g/mol
- Boiling Point : Not specified
- Melting Point : Not specified
Synthesis
The synthesis of this compound typically involves multi-step processes that include the introduction of the trifluoromethyl and iodo groups onto the pyrazolo[4,3-b]pyridine scaffold. The synthetic routes often utilize palladium-catalyzed reactions to achieve the desired substitutions effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
- Cell Lines Tested :
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- MCF-7 (breast cancer)
The compound exhibited significant antiproliferative activity with IC50 values ranging from 0.293 μM to higher concentrations depending on the specific cell line and experimental conditions .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Kinases : The compound acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation and differentiation. It binds to the kinase domain and disrupts signaling pathways essential for tumor growth .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to apoptosis in cancer cells through the activation of caspase pathways and PARP cleavage. This suggests a potential for use in therapies targeting resistant cancer types .
- Impact on Cell Cycle : Flow cytometry studies have shown that treatment with this compound significantly reduces the proportion of actively proliferating cells, indicating an interference with cell cycle progression .
Data Table: Biological Activity Overview
| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 0.293 | TRK inhibition, apoptosis induction |
| MV4-11 | Not specified | TRK inhibition, apoptosis induction | |
| MCF-7 | Not specified | TRK inhibition, apoptosis induction |
Case Studies
In a recent study focusing on various pyrazolo derivatives, researchers found that modifications at different positions on the pyrazolo ring could significantly influence biological activity. The presence of bulky groups or electron-withdrawing groups like trifluoromethyl enhanced inhibitory effects against certain kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
